molecular formula C18H22N2O4S2 B2723003 5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941945-37-5

5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2723003
CAS No.: 941945-37-5
M. Wt: 394.5
InChI Key: LPHSDIRSSNAKTA-UHFFFAOYSA-N
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Description

“5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C18H22N2O4S2 and a molecular weight of 394.5. It belongs to the class of heterocyclic compounds known as thiophenes .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of “this compound” is not provided in the available literature.


Physical and Chemical Properties Analysis

Thiophene, the core structure in “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available literature.

Scientific Research Applications

Ocular Hypotensive Activity

Research has identified sulfonamide derivatives as potent inhibitors of carbonic anhydrase, showing topical ocular hypotensive activity beneficial for glaucoma treatment. Variations in the 5-substituents of these compounds aim to optimize inhibitory potency, water solubility, and minimize pigment binding in the iris to improve therapeutic outcomes (Prugh et al., 1991).

Antimicrobial Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. The research explores the potential of these compounds against various bacterial and fungal strains, highlighting the significant promise of sulfonamide compounds in addressing antimicrobial resistance (Wardkhan et al., 2008).

Polymerization Catalysts

Phosphine sulfonate nickel complexes, including those similar in structure to the compound of interest, have been utilized as catalysts for ethylene polymerization, producing polyethylenes with unique properties. These findings suggest the potential application of sulfonamide derivatives in industrial polymer synthesis (Noda et al., 2009).

Neuropharmacological Potential

Studies on piperidin-4-yl amino aryl sulfonamides have demonstrated their effectiveness as selective 5-HT₆ receptor antagonists, with implications for enhancing cognitive function. This suggests a potential application in treating neurodegenerative diseases (Nirogi et al., 2012).

Tumor Cell Selectivity

Research into thiophene derivatives, like the prototype drug TR560, indicates pronounced anti-proliferative activity with significant tumor cell selectivity. Such compounds inhibit the proliferation of specific tumor cell types, offering insights into cancer treatment strategies (Thomas et al., 2017).

Future Directions

Thiophene and its substituted derivatives have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide”, with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-14-8-10-18(25-14)26(22,23)19-13-7-9-16(24-2)15(12-13)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHSDIRSSNAKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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